molecular formula C16H20N4O2 B15112546 6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

Cat. No.: B15112546
M. Wt: 300.36 g/mol
InChI Key: JXAJRWFUSSZRAU-UHFFFAOYSA-N
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Description

6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a complex organic compound that features a combination of piperidine, morpholine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of piperidine with morpholine under controlled conditions to form an intermediate, which is then reacted with pyridine-3-carbonitrile. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C16H20N4O2/c17-10-13-4-5-15(18-11-13)20-8-9-22-14(12-20)16(21)19-6-2-1-3-7-19/h4-5,11,14H,1-3,6-9,12H2

InChI Key

JXAJRWFUSSZRAU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=C(C=C3)C#N

Origin of Product

United States

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